N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
“N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” is a complex organic compound that features a combination of carbazole, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, such as 6-methoxy-1H-indole, through cyclization reactions.
Introduction of the Pyrrole Group: Via a condensation reaction with a pyrrole derivative.
Attachment of the Thiophene Group: Through a coupling reaction with a thiophene derivative.
Formation of the Propanamide Linkage: By reacting the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thiophene groups.
Reduction: Reduction reactions could target the carbazole and pyrrole moieties.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a receptor agonist or antagonist, which could be explored for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a medicinal context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-pyrrol-1-yl)propanamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(thiophen-3-yl)propanamide
Uniqueness
The presence of both pyrrole and thiophene groups in the same molecule distinguishes it from similar compounds, potentially offering unique chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C24H25N3O2S/c1-29-17-7-8-20-19(13-17)18-5-4-6-21(24(18)26-20)25-23(28)14-22(16-9-12-30-15-16)27-10-2-3-11-27/h2-3,7-13,15,21-22,26H,4-6,14H2,1H3,(H,25,28) |
InChI Key |
XWRQUSZHVMDIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC(C4=CSC=C4)N5C=CC=C5 |
Origin of Product |
United States |
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